molecular formula C6H9F3O3 B018060 Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate CAS No. 107018-39-3

Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate

Cat. No. B018060
M. Wt: 186.13 g/mol
InChI Key: HUCCJSWZXCFGFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate and related compounds involves several key methodologies that highlight the compound's accessibility. For example, the addition of cyclic ethers and acetals to ethyl 3,3-difluoro-2-methylpropenoate under free radical conditions showcases a pathway to derivatives of ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate (Bumgardner & Burgess, 2000). Moreover, the development of practical bulk processes for related compounds underscores the synthetic versatility and industrial applicability of these fluorinated esters (Mukarram et al., 2011).

Molecular Structure Analysis

The molecular structure of ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate and its analogs has been elucidated through techniques such as X-ray crystallography, revealing intricate details about their crystalline forms and molecular conformations. Studies like those conducted by Manolov, Morgenstern, and Hegetschweiler (2012) provide insight into the compound's structure, demonstrating the utility of structural analysis in understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate participates in a variety of chemical reactions, highlighting its role as a versatile intermediate in organic synthesis. The compound's reactivity with ethanol under specific conditions, leading to esters that can be further transformed, illustrates its potential in synthetic pathways (Banks, Berry, & Moore, 1969). Such reactions underscore the compound's utility in creating fluorinated organic molecules with significant application potential.

properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O3/c1-3-12-4(10)5(2,11)6(7,8)9/h11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCCJSWZXCFGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446384
Record name Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate

CAS RN

107018-39-3
Record name Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107018-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-2-(trifluoromethyl)propionic acid ethylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Rueeger, R Lueoend, R Machauer… - Journal of Medicinal …, 2021 - ACS Publications
Starting from lead compound 4, the 1,4-oxazine headgroup was optimized to improve potency and brain penetration. Focusing at the 6-position of the 5-amino-1,4-oxazine, the insertion …
Number of citations: 7 pubs.acs.org
M Tordeux, C Francese, C Wakselman - Journal of the Chemical …, 1990 - pubs.rsc.org
A Barbier procedure, under moderate pressure, was used for the trifluoromethylation of various carbonyl compounds, starting from trifluoromethyl bromide and zinc in pyridine. …
Number of citations: 66 pubs.rsc.org

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